
methyl 7-nitro-9H-fluorene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-nitro-9H-fluorene-1-carboxylate is an organic compound with the molecular formula C15H11NO4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and a carboxylate ester group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-nitro-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce the nitro group at the 7th position. This is followed by esterification using methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar nitration and esterification steps, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-nitro-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofluorenone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-nitro-9H-fluorene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 7-nitro-9H-fluorene-1-carboxylate depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in hydrolysis reactions, releasing the active fluorene derivative.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-nitro-9-oxo-1-fluorenecarboxylate
- Methyl 9-oxo-1-fluorenecarboxylate
- 7-nitro-9H-fluorene-1-carboxylic acid
Uniqueness
Methyl 7-nitro-9H-fluorene-1-carboxylate is unique due to the specific positioning of the nitro and carboxylate ester groups on the fluorene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H11NO4 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
methyl 7-nitro-9H-fluorene-1-carboxylate |
InChI |
InChI=1S/C15H11NO4/c1-20-15(17)13-4-2-3-12-11-6-5-10(16(18)19)7-9(11)8-14(12)13/h2-7H,8H2,1H3 |
Clave InChI |
KLPOEWSIHBUOTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



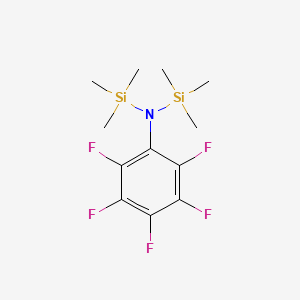

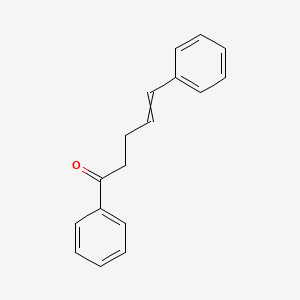

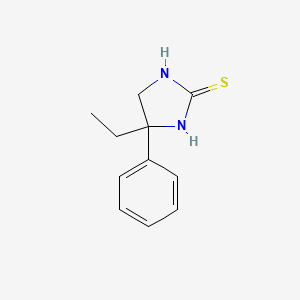
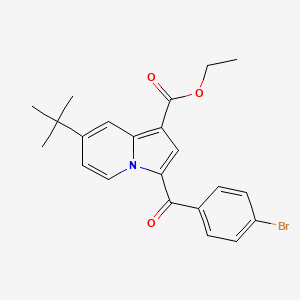
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)


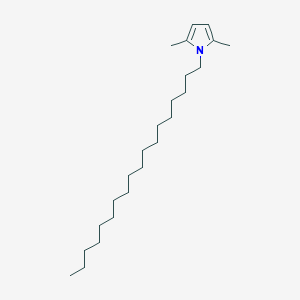
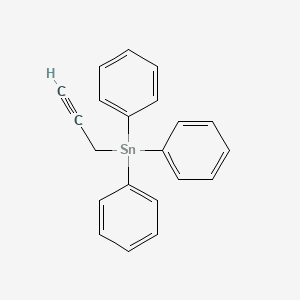

![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)
